molecular formula C11H17N3O B14809910 6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-2-amine

6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-2-amine

Cat. No.: B14809910
M. Wt: 207.27 g/mol
InChI Key: WRICZVWZNXUZOJ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-2-amine is a complex organic compound with a unique structure that includes a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and two N,N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common approach is to start with a pyridine derivative, which undergoes a series of reactions including alkylation, amination, and cyclopropanation to introduce the desired functional groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or cyclopropoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-2-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(Aminomethyl)-5-hydroxy-N,N-dimethylpyridin-2-amine: Similar structure but with a hydroxy group instead of a cyclopropoxy group.

    6-(Aminomethyl)-5-methoxy-N,N-dimethylpyridin-2-amine: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    6-(Aminomethyl)-5-ethoxy-N,N-dimethylpyridin-2-amine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

Uniqueness

The uniqueness of 6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpyridin-2-amine lies in its cyclopropoxy group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

6-(aminomethyl)-5-cyclopropyloxy-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C11H17N3O/c1-14(2)11-6-5-10(9(7-12)13-11)15-8-3-4-8/h5-6,8H,3-4,7,12H2,1-2H3

InChI Key

WRICZVWZNXUZOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C=C1)OC2CC2)CN

Origin of Product

United States

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